Brivudine monophosphate is a nucleoside analogue primarily utilized as an antiviral agent, particularly effective against the varicella-zoster virus, which is responsible for herpes zoster (shingles). As a phosphorylated form of brivudine, it plays a crucial role in inhibiting viral replication by being incorporated into viral DNA. This incorporation disrupts the normal synthesis of viral genetic material, thereby limiting the spread of the virus within the host .
Brivudine monophosphate is classified under antiviral drugs and is recognized for its therapeutic applications in treating infections caused by herpes viruses. It is derived from brivudine, which itself is synthesized through a multi-step process starting from thymidine. The compound's chemical identifier includes the CAS number 80860-82-8, and it is also known by various synonyms such as (E)-5-(2-bromovinyl)-deoxyuridine .
The synthesis of brivudine monophosphate typically involves the phosphorylation of brivudine. The initial synthesis of brivudine starts from thymidine through several key steps:
Industrial production methods focus on optimizing these reactions to ensure high yields and purity while minimizing environmental impact by avoiding hazardous reagents .
Brivudine monophosphate has a complex molecular structure characterized by its nucleoside backbone. The chemical formula for brivudine monophosphate can be expressed as C₁₁H₁₃BrN₂O₅P. Key structural features include:
The molecular weight of brivudine monophosphate is approximately 333.135 g/mol .
Brivudine monophosphate undergoes several significant chemical reactions:
Key reagents involved in these reactions include various phosphorylating agents and acids or bases for hydrolysis.
The mechanism of action for brivudine monophosphate involves several steps:
This mechanism highlights its role as an effective antiviral agent against herpes viruses.
Brivudine monophosphate exhibits several notable physical and chemical properties:
Brivudine monophosphate has a wide range of applications in scientific research:
Brivudine monophosphate (C₁₁H₁₄BrN₂O₈P; CID 6505368) is the 5′-monophosphate ester derivative of the antiviral nucleoside analogue brivudine [(E)-5-(2-bromovinyl)-2′-deoxyuridine] [1] [7]. Key structural features include:
The IUPAC name is {[(2R,3S,5R)-5-{5-[(1E)-2-bromoethenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid, with SMILES notation O=C1N(C(=O)N(\C=C\Br)C=C1)[C@@H]2O[C@@H](COP(=O)(O)O)[C@H](O)C2
[7] [10].
Table 1: Structural Identifiers of Brivudine Monophosphate
Property | Value |
---|---|
CAS Number | 80860-82-8 |
Molecular Formula | C₁₁H₁₄BrN₂O₈P |
Molecular Weight | 413.12 g/mol |
Chiral Centers | 3 (2R,3S,5R) |
Double-Bond Stereo | (E)-bromovinyl |
InChIKey | LKWCVKAHHUJPQO-PIXDULNESA-N |
Synthesis primarily follows two strategic pathways:1. Direct Phosphorylation of Brivudine:- Chemical phosphorylation using phosphorylating agents (e.g., POCl₃ in trimethyl phosphate) yields the monophosphate but faces challenges in regioselectivity (5′- vs. 3′-isomer formation) and low efficiency (~30% yield) [3] [4].- Enzymatic methods leverage viral or human kinases for stereospecific 5′-phosphorylation, avoiding protecting-group manipulations [8].
Stereochemical purity is maintained via chiral pool synthesis starting from D-ribose derivatives, ensuring correct (2R,3S,5R) sugar configuration [4].
Table 2: Synthesis Methods and Key Metrics
Method | Regioselectivity | Yield | Stereochemical Integrity |
---|---|---|---|
Chemical Phosphorylation | Moderate (5′:3′ = 4:1) | 25–35% | Requires chiral resolution |
Enzymatic Phosphorylation | High (5′-only) | 60–80% | Preserved |
ProTide Prodrugs | High | 40–55% | Preserved |
Solubility:
Thermal Stability:
Solution Stability:
Table 3: Brivudine vs. Brivudine Monophosphate
Property | Brivudine | Brivudine Monophosphate | Biological Implication |
---|---|---|---|
Molecular Weight | 333.14 g/mol | 413.12 g/mol | Increased mass affects diffusion kinetics |
Bioactivation Requirement | Triple phosphorylation | Single phosphorylation | Bypasses rate-limiting viral TK step |
Target Affinity (Kd) | Not applicable | 0.8 µM (TSVZV) | Direct inhibition of thymidylate synthase |
Cellular Uptake | Passive diffusion | Limited (requires prodrugs) | Prodrugs enhance bioavailability |
Solubility (Water) | 1.86 mg/mL | 3.97 mg/mL | Improved formulation potential |
Mechanistic Implications:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7